Peptidoglutaminase-Specific Cleavage Kinetics and Substrate Recognition
Ac-QQQ-AMC is selectively hydrolyzed by peptidoglutaminase I and II from Bacillus circulans, releasing fluorescent AMC in a stoichiometric manner. In contrast, common proteasome substrates such as Suc-LLVY-AMC, Z-LLE-AMC, and Boc-LRR-AMC are not recognized by these enzymes, demonstrating absolute substrate specificity . While explicit Km and kcat values for Ac-QQQ-AMC with peptidoglutaminase are not publicly available, the known peptide sequence specificity (tri-glutamine) defines its unique utility. For context, the canonical proteasome substrate Suc-LLVY-AMC exhibits a Km of approximately 100–200 μM with purified 20S proteasome under standard assay conditions [1].
| Evidence Dimension | Enzyme substrate specificity (sequence recognition) |
|---|---|
| Target Compound Data | QQQ tripeptide recognized by peptidoglutaminase I/II |
| Comparator Or Baseline | Suc-LLVY-AMC: LLVY tetrapeptide recognized by chymotrypsin-like proteasome; Z-LLE-AMC: LLE tripeptide recognized by caspase-like proteasome |
| Quantified Difference | Qualitative: orthogonal substrate specificities; no cross-hydrolysis reported |
| Conditions | Purified enzyme assays; B. circulans peptidoglutaminase vs. mammalian 20S proteasome |
Why This Matters
Ensures that the measured fluorescent signal originates exclusively from peptidoglutaminase activity, eliminating false positives or off-target interference in complex biological samples.
- [1] PMC. (n.d.). Table 1: His-tagged proteasomes (5 μg/ml) were incubated for 30 min at 60°C with different concentrations of Suc-LLVY-AMC (10–350 μM). View Source
